molecular formula C14H12O3 B177525 3-(2-Methylphenoxy)benzoic acid CAS No. 135611-26-6

3-(2-Methylphenoxy)benzoic acid

Cat. No. B177525
CAS RN: 135611-26-6
M. Wt: 228.24 g/mol
InChI Key: ABEYEGNTRDVDCR-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .


Synthesis Analysis

The synthesis of 3-(2-Methylphenoxy)benzoic acid can be achieved through various methods. For instance, one method involves an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol . This reaction was carried out to investigate the effect of substitution position and pattern on the solid-state behavior of 2-phenoxybenzoic acids .


Molecular Structure Analysis

The InChI code for 3-(2-Methylphenoxy)benzoic acid is 1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Proteomics Research

3-(2-Methylphenoxy)benzoic acid: is utilized in proteomics research as a biochemical tool . It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms.

Medicinal Chemistry

Phenolic compounds, including derivatives of 3-(2-Methylphenoxy)benzoic acid , have therapeutic potential in medicinal chemistry. They are explored for their antioxidant, antibacterial, and cardioprotective effects, among others .

Agricultural Chemistry

In agriculture, 3-(2-Methylphenoxy)benzoic acid derivatives can be involved in the development of herbicides and pesticides. Their role in biological remediation techniques like bio-, phyto-, and rhizoremediation is also significant for removing contaminants from the environment .

Material Science

This compound is a building block in the synthesis of materials that exhibit properties like thermal stability and flame resistance. It’s used in the production of plastics, adhesives, and coatings, enhancing their quality and durability .

Environmental Science

3-(2-Methylphenoxy)benzoic acid: plays a role in environmental science, particularly in the study and remediation of herbicide contamination. It’s part of the effort to develop eco-friendly methods to eliminate harmful chemicals from ecosystems .

Biochemistry and Pharmacology

In biochemistry, 3-(2-Methylphenoxy)benzoic acid is involved in the synthesis of complex molecules with potential biological activities, including anti-tumor and anti-inflammatory effects. In pharmacology, its derivatives are studied for their ability to activate receptors and enzymes, which could lead to new drug developments .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and release to the environment .

Future Directions

Phenol derivatives, such as 3-(2-Methylphenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups . These compounds could have important applications in various industries, including plastics, adhesives, and coatings, and as antioxidants, ultraviolet absorbers, and flame retardants .

Mechanism of Action

Target of Action

It is known that phenoxy herbicides, which share a similar structure with this compound, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Phenoxy herbicides, including 3-(2-Methylphenoxy)benzoic acid, induce rapid, uncontrolled growth in broad-leaf plants, a phenomenon often referred to as "growing to death" . This suggests that 3-(2-Methylphenoxy)benzoic acid may interact with its targets in a similar manner, leading to significant changes in the target organisms.

Biochemical Pathways

It is known that the shikimate pathway is crucial for the biosynthesis of phenolic acids . Therefore, it is plausible that this compound may influence this pathway or others related to it.

Pharmacokinetics

It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(2-Methylphenoxy)benzoic acid may have similar pharmacokinetic properties.

Result of Action

Related compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Methylphenoxy)benzoic acid. For instance, phenoxy herbicides can exert a negative effect on aquatic organisms . Therefore, the environmental context in which this compound is used or found can significantly impact its effects.

properties

IUPAC Name

3-(2-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEYEGNTRDVDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394892
Record name 3-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenoxy)benzoic acid

CAS RN

135611-26-6
Record name 3-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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